N-tert-butyl-N'-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
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Overview
Description
N-tert-butyl-N’-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a complex organic compound with a unique structure that combines a tert-butyl group, a tetrahydroquinoline moiety, and an ethanediamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-N’-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the tetrahydroquinoline intermediate, which can be synthesized through a Pictet-Spengler reaction. This intermediate is then reacted with an appropriate diamine under controlled conditions to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-N’-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-tert-butyl-N’-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-N’-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
- N-tert-butyl-N’-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-5-yl)ethyl]ethanediamide
Uniqueness
N-tert-butyl-N’-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a tert-butyl group and a tetrahydroquinoline moiety makes it particularly interesting for research and development in various fields.
Properties
IUPAC Name |
N'-tert-butyl-N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-5-22-12-6-7-15-13-14(8-9-16(15)22)10-11-20-17(23)18(24)21-19(2,3)4/h8-9,13H,5-7,10-12H2,1-4H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEWILSNTGXKNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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